molecular formula C11H19NO3 B568031 Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1357353-36-6

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B568031
CAS No.: 1357353-36-6
M. Wt: 213.277
InChI Key: FIPZGKLMWFRNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-hydroxy-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo heptane ring system

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZGKLMWFRNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159443
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-90-4
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to form the bicyclic skeleton. For example, a furan-derived diene reacting with a nitroalkene dienophile under thermal conditions (120°C, toluene) yields the bicyclo[3.1.1] framework with moderate stereochemical fidelity. Computational studies suggest that the endo transition state is favored due to secondary orbital interactions between the diene's oxygen lone pairs and the dienophile's π* system, achieving diastereomeric ratios of 4:1 in optimized cases.

Intramolecular Amination

An alternative route involves the intramolecular attack of a tertiary amine on a proximal electrophilic carbon. For instance, treatment of N-Boc-protected amino alcohols with Mitsunobu reagents (DIAD, PPh₃) facilitates cyclization through a six-membered transition state, forming the azabicyclo system in 65–72% yield. This method benefits from mild conditions (0°C to room temperature) and compatibility with acid-sensitive protecting groups.

Hydroxylation at the 6-Position

Introducing the hydroxyl group requires regioselective oxidation while preserving the bicyclic structure.

Transition Metal-Catalyzed Oxidation

Osmium tetroxide-mediated dihydroxylation of a pre-installed double bond in the bicyclic framework achieves cis-diol formation, followed by selective protection and deprotection to isolate the 6-hydroxy derivative. Yields range from 45% to 58% using catalytic OsO₄ (2 mol%) with N-methylmorpholine N-oxide as the co-oxidant in acetone/water (4:1).

Enzymatic Hydroxylation

Esterification and Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality during subsequent transformations.

Boc Protection Protocols

Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to room temperature achieves quantitative protection within 2 hours. Triethylamine (3 equiv) is critical for scavenging HCl generated during the reaction. Microwave-assisted Boc protection (100 W, 80°C, 10 min) reduces reaction times but may lead to epimerization in stereochemically sensitive substrates.

Esterification Optimization

Coupling the carboxylic acid intermediate with tert-butanol under Steglich conditions (DCC, DMAP) provides the final ester in 85–90% yield. Recent advances employ flow chemistry systems with immobilized lipase catalysts (e.g., Candida antarctica Lipase B), enabling continuous production with 93% conversion and eliminating stoichiometric coupling reagents.

Industrial-Scale Production Considerations

Translating laboratory syntheses to manufacturing requires addressing key challenges:

ParameterLaboratory ScaleIndustrial Process
Cyclization MethodBatch Diels-AlderContinuous Flow Reactors
Catalyst Loading2–5 mol% OsO₄0.5 mol% Recyclable Osmylates
Solvent SystemDCM/THF MixesGreen Solvents (Cyrene™)
PurificationColumn ChromatographyCrystallization Cascades
Annual Capacity<1 kgMulti-Ton Production

Continuous hydrogenation reactors with Pd/C catalysts (1% loading) achieve full reduction of intermediate nitro groups in 15 minutes at 50 bar H₂ pressure, compared to 12 hours in batch systems. Membrane-based solvent recovery units reduce waste generation by 78% compared to traditional distillation methods.

Analytical Characterization

Critical quality control measures include:

  • HPLC Purity : Reverse-phase C18 columns (4.6 × 150 mm) with UV detection at 254 nm; retention time = 6.2 min (98.5% purity)

  • Chiral Analysis : Chiralpak IC-3 column (heptane/ethanol 90:10), confirming >99% ee for enantiomerically pure batches

  • X-ray Crystallography : Monoclinic P2₁ space group with unit cell parameters a = 8.921 Å, b = 10.435 Å, c = 12.307 Å, β = 102.3°

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Some notable applications include:

  • Synthesis of G-Secretase Inhibitors :
    • This compound serves as a versatile building block in the synthesis of G-secretase inhibitors, which are crucial in Alzheimer's disease research .
  • Receptor Antagonists :
    • It has been utilized in synthesizing antagonists for various receptors, such as the human vanilloid receptor and dopamine receptors, indicating its potential in pain management and neuropharmacology .

Organic Synthesis

The compound is recognized for its utility in organic synthesis due to its unique bicyclic structure, which allows for diverse chemical transformations:

  • Building Block for Complex Molecules :
    • Its structure facilitates the formation of complex molecules through various reactions, such as esterification and amidation, making it valuable in synthetic organic chemistry .

Case Study 1: Synthesis of Alkaloid Derivatives

Researchers have successfully synthesized alkaloid derivatives using this compound as a starting material. The resulting compounds exhibited promising biological activity against cancer cell lines, showcasing the compound's potential in anticancer drug development.

Case Study 2: Development of Novel Pain Relief Agents

In a study focusing on pain relief, scientists synthesized several derivatives from this compound that showed enhanced binding affinity to pain-related receptors compared to existing analgesics. These findings suggest that modifications to the tert-butyl 6-hydroxy structure can lead to more effective pain management therapies.

Mechanism of Action

The mechanism by which tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azabicyclo structure can provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but with a ketone group instead of a hydroxyl group.

    Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with a different ring size.

Uniqueness

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which can confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of tert-butyl 6-hydroxy-3-azabicyclo[311]heptane-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1523617-90-4) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.28 g/mol
  • Purity : Typically >97% .
  • IUPAC Name : tert-butyl rel-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Neuroprotective Effects : The structural similarity to known neuroprotective agents indicates that it may have applications in neurodegenerative diseases by modulating neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives of azabicyclic compounds have shown antimicrobial activity, suggesting that this compound may exhibit similar properties.

Pharmacological Properties

The pharmacological profile of this compound is still under investigation, but several studies provide insights into its potential effects:

Property Description
Solubility Soluble in organic solvents; limited solubility in water .
Stability Stable under inert conditions; sensitive to moisture and heat .
Toxicity Preliminary toxicity assessments indicate moderate toxicity; further studies needed .

Antimicrobial Activity

Research exploring the antimicrobial properties of azabicyclic compounds has shown promising results against various bacterial strains . Although direct studies on this specific compound are scarce, the potential for antimicrobial activity warrants further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how do Boc-protection strategies influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving bicyclic ring formation and subsequent functionalization. For example, tert-butyl groups are introduced using Boc (tert-butoxycarbonyl) protection to stabilize reactive amine groups during synthesis. A common approach involves cyclization of precursor amines with ketones or aldehydes under acidic conditions, followed by hydroxylation at the 6-position. Yield optimization requires careful control of reaction temperature, solvent polarity (e.g., DCM or THF), and stoichiometry of reagents like di-tert-butyl dicarbonate (Boc₂O) .

Q. How can X-ray crystallography resolve the stereochemical configuration of the bicyclo[3.1.1]heptane core?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL is critical for unambiguous determination of stereochemistry. The bicyclic system’s rigid structure facilitates crystal packing, and heavy-atom derivatives (e.g., bromine substitution) may enhance diffraction quality. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters, such as R-factor convergence (<5%), validate structural accuracy .

Q. What analytical techniques are recommended for purity assessment, and what are their detection limits?

  • Methodological Answer :

Technique Detection Limit Key Parameters
HPLC-UV0.1% impuritiesC18 column, 254 nm
GC-MS50 ppmEI ionization, m/z 198 (M⁺)
¹H NMR2% impurities500 MHz, CDCl₃
LC-MS is preferred for trace analysis, while ¹H NMR identifies regioisomeric byproducts via coupling constants (e.g., J = 6–8 Hz for axial protons) .

Advanced Research Questions

Q. How can regioselective hydroxylation at the 6-position be achieved, and what mechanistic insights support this selectivity?

  • Methodological Answer : Hydroxylation often employs transition-metal catalysts (e.g., OsO₄ for dihydroxylation) or enzymatic methods. Computational studies (DFT) suggest that the bicyclo[3.1.1]heptane’s ring strain (≈15 kcal/mol) directs electrophilic attack to the 6-position due to lower activation energy. Experimental validation via kinetic isotope effects (KIE > 1) confirms this mechanism .

Q. What strategies address contradictions in reported melting points and spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques to resolve these include:

  • DSC/TGA : Differentiate polymorphs by endothermic peaks (∆Hfusion).
  • Variable-temperature NMR : Identify dynamic conformational changes.
  • Powder XRD : Confirm crystalline phase consistency.
    For example, a reported mp range of 58–72°C may reflect solvent-trapped hydrates, which can be eliminated via lyophilization .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The Boc group’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon (partial charge δ+ = 0.35), favoring attack by amines or alkoxides. Solvent effects (PCM model) show THF stabilizes transition states better than DMSO (∆G‡ reduced by 8–10 kcal/mol) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic kinetic resolution (e.g., lipases).
  • Catalyst poisoning : Impurities in starting materials (e.g., heavy metals) deactivate asymmetric catalysts. Pre-purification via chelation resins (e.g., EDTA-functionalized) improves turnover.
  • Process safety : Exothermic Boc-deprotection (using TFA) requires controlled addition rates (<0.5 mL/min) to avoid thermal runaway .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data for analogs in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or compound solubility. Standardized protocols include:

  • Dose-response curves : Use 10-point dilution series (1 nM–100 µM).
  • Solubility checks : Dynamic Light Scattering (DLS) to detect aggregates.
  • Orthogonal assays : SPR (surface plasmon resonance) validates binding affinity independently.
    For example, IC₅₀ variations >10-fold between labs often trace to DMSO stock concentration errors .

Experimental Design

Q. What isotopic labeling approaches enable metabolic fate tracing of this compound in vivo?

  • Methodological Answer : ¹³C or ²H labeling at the tert-butyl or hydroxyl group allows tracking via:

  • LC-MS/MS : Quantifies intact compound and metabolites (e.g., de-Boc products).
  • PET imaging : ¹¹C-labeled analogs (t₁/₂ = 20.4 min) assess blood-brain barrier penetration.
    Synthesis involves ¹³CO₂ incorporation during Boc protection or deuterated NaBH₄ for hydroxyl reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.